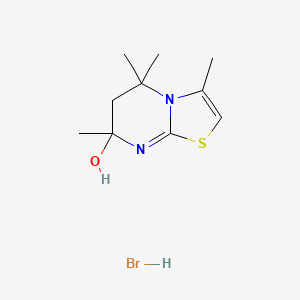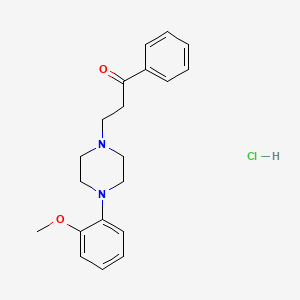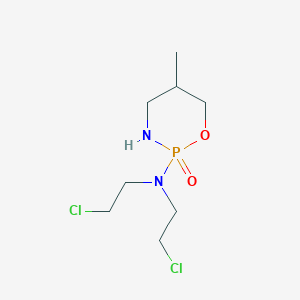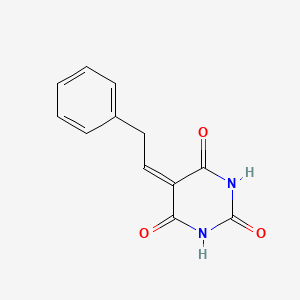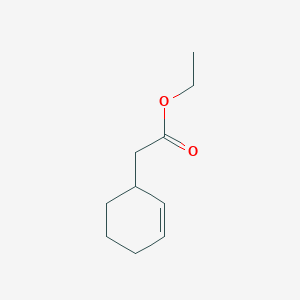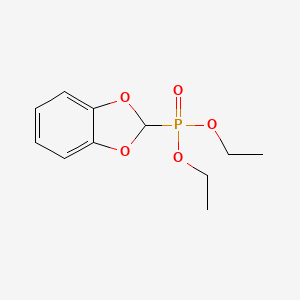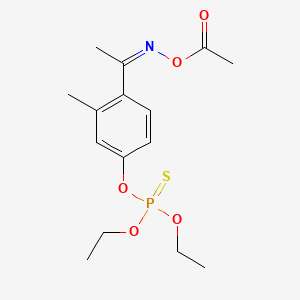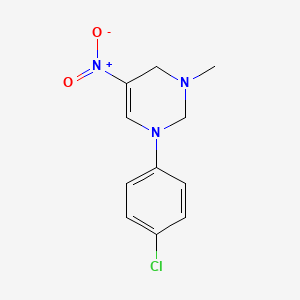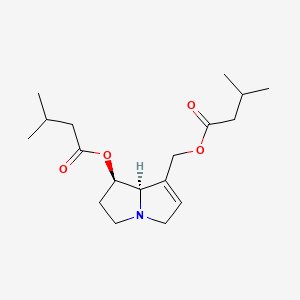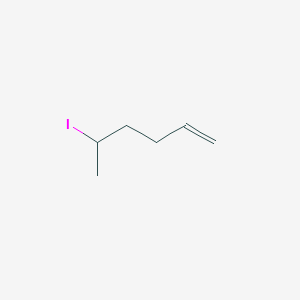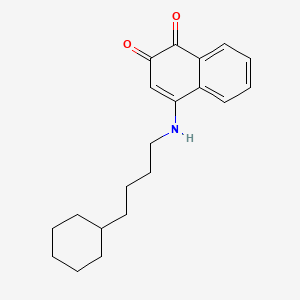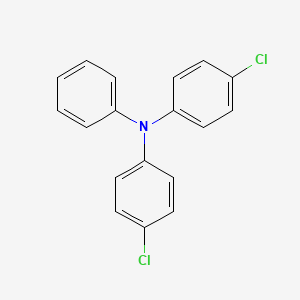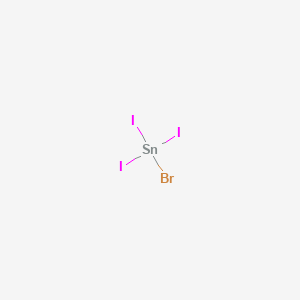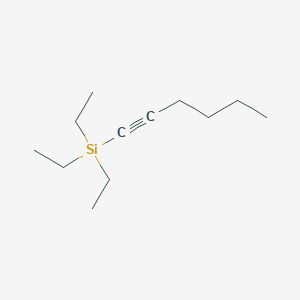
Silane, triethyl-1-hexynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, triethyl-1-hexynyl-: is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and one 1-hexynyl group. This compound is notable for its unique reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Silane, triethyl-1-hexynyl- typically involves the reaction of triethylsilane with 1-hexyne under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the addition of the 1-hexynyl group to the silicon atom. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the production of Silane, triethyl-1-hexynyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient and cost-effective production. The scalability of the process allows for the consistent supply of this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Silane, triethyl-1-hexynyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent, transferring hydrogen atoms to other molecules.
Substitution: The 1-hexynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or alcohols can react with Silane, triethyl-1-hexynyl- under mild conditions to form substituted products.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and hydrogenated products.
Substitution: Substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Silane, triethyl-1-hexynyl- is widely used as a reagent in organic synthesis. Its ability to participate in hydrosilylation reactions makes it valuable for the synthesis of complex organic molecules. It is also used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, Silane, triethyl-1-hexynyl- is used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems, where its unique chemical properties can be harnessed to improve the stability and efficacy of therapeutic agents .
Industry: The compound finds applications in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it ideal for use in construction, automotive, and electronics industries .
Mecanismo De Acción
Mechanism: The mechanism by which Silane, triethyl-1-hexynyl- exerts its effects is primarily through the reactivity of the silicon-hydrogen (Si-H) bond. This bond can donate hydrogen atoms to other molecules, facilitating reduction reactions. The presence of the 1-hexynyl group also allows for unique interactions with other chemical species, enabling a wide range of chemical transformations .
Molecular Targets and Pathways: The compound targets various functional groups in organic molecules, including carbonyls, nitriles, and imines. The pathways involved in its reactions often include hydrosilylation, reduction, and substitution mechanisms .
Comparación Con Compuestos Similares
Triethylsilane: Similar in structure but lacks the 1-hexynyl group, making it less versatile in certain reactions.
Trimethylsilane: Contains three methyl groups instead of ethyl groups, resulting in different reactivity and applications.
Triphenylsilane: Features three phenyl groups, which significantly alter its chemical properties and uses.
Uniqueness: Silane, triethyl-1-hexynyl- stands out due to the presence of the 1-hexynyl group, which imparts unique reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations that other silanes cannot achieve .
Propiedades
Número CAS |
21693-13-0 |
|---|---|
Fórmula molecular |
C12H24Si |
Peso molecular |
196.40 g/mol |
Nombre IUPAC |
triethyl(hex-1-ynyl)silane |
InChI |
InChI=1S/C12H24Si/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-10H2,1-4H3 |
Clave InChI |
DIPZDJYTPINYEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#C[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


